UNII-T056LM14FV

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

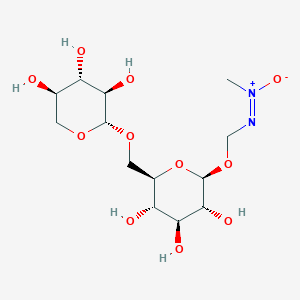

(E)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium is a complex organic compound characterized by its intricate molecular structure. This compound features multiple hydroxyl groups and oxan rings, making it a subject of interest in various fields of scientific research.

科学研究应用

(E)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex molecular interactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development and delivery systems.

Industry: Utilized in the production of specialized chemicals and materials, including polymers and coatings.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of oxan rings, and the introduction of the methyl-oxido group. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it feasible for commercial applications.

化学反应分析

Types of Reactions

(E)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Reduction: Reduction reactions can lead to the formation of simpler alcohols.

Substitution: Substitution reactions can occur at the hydroxyl groups or the oxan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include various oxides, alcohols, and substituted derivatives, depending on the specific reaction pathway and conditions used.

作用机制

The mechanism of action of (E)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

Similar compounds include other oxan derivatives and compounds with multiple hydroxyl groups, such as:

Dichloroaniline: An aniline derivative with two chlorine atoms.

Heparinoid: A compound with structures similar to heparin.

Uniqueness

What sets (E)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium apart is its unique combination of oxan rings and hydroxyl groups, which confer specific chemical and biological properties not found in other similar compounds.

属性

CAS 编号 |

6327-93-1 |

|---|---|

分子式 |

C13H24N2O11 |

分子量 |

384.34 g/mol |

IUPAC 名称 |

(Z)-methyl-oxido-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxymethylimino]azanium |

InChI |

InChI=1S/C13H24N2O11/c1-15(22)14-4-25-13-11(21)9(19)8(18)6(26-13)3-24-12-10(20)7(17)5(16)2-23-12/h5-13,16-21H,2-4H2,1H3/b15-14- |

InChI 键 |

DQCANINXHQSIAW-PFONDFGASA-N |

手性 SMILES |

C/[N+](=N/COC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)/[O-] |

SMILES |

C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-] |

规范 SMILES |

C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-] |

同义词 |

macrozamin methylazoxymethanol-beta-primeveroside |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

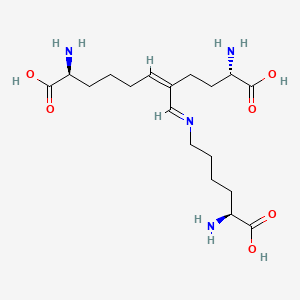

Q1: What is the molecular formula and weight of macrozamin?

A1: Macrozamin possesses the molecular formula C13H21N2O11 and a molecular weight of 397.32 g/mol. []

Q2: Are there any notable spectroscopic characteristics of macrozamin?

A2: Structural elucidation of macrozamin has been aided by techniques like X-ray diffraction, revealing its crystal structure. [] Additionally, techniques like high-performance liquid chromatography (HPLC) are employed for its isolation and quantification. [, ]

Q3: How does macrozamin exert its toxic effects?

A3: Macrozamin, upon ingestion, is metabolized into methylazoxymethanol (MAM). [] MAM is a known genotoxin, causing DNA damage that can lead to cell death and potentially contribute to the development of cancer. [, ]

Q4: What specific types of DNA damage are associated with MAM exposure?

A4: Studies in animal models have shown that MAM exposure can induce various DNA lesions, including DNA strand breaks, DNA-protein crosslinks, and alterations in DNA methylation patterns. []

Q5: Which organs are particularly susceptible to macrozamin-induced toxicity?

A5: Macrozamin primarily targets the liver, causing hepatotoxicity. [] Studies have also shown its potential to induce renal mesenchymal tumors and, in some cases, hepatocellular carcinoma. []

Q6: In which plant species is macrozamin found?

A6: Macrozamin is primarily found in cycads, ancient seed plants belonging to the Cycadales order. [, ] Its distribution varies among species, with some containing higher concentrations than others. []

Q7: What is the proposed biological function of macrozamin in cycads?

A7: Macrozamin, along with another azoxyglycoside, cycasin, is believed to serve as a defense mechanism against herbivores. [] Their presence is thought to deter feeding by insects and other animals. [, ]

Q8: What methods are commonly used for the detection and quantification of macrozamin?

A8: High-performance liquid chromatography (HPLC) is widely used for both the isolation and quantification of macrozamin in plant samples. [, , ] This technique allows for accurate measurement even in the presence of other related compounds.

Q9: Are there any ongoing investigations into the potential pharmacological applications of macrozamin or its derivatives?

A9: While macrozamin itself is known for its toxicity, research on related compounds like cycasin suggests potential applications in understanding neurodegenerative diseases and brain development. [] Further research is needed to explore possible therapeutic uses while mitigating toxicity concerns.

Q10: Is there evidence of resistance mechanisms to macrozamin in any organisms?

A10: Certain insects, particularly those specialized in feeding on cycads, have evolved mechanisms to tolerate and even sequester macrozamin and cycasin, utilizing these toxins for their own defense. [, ]

Q11: Are there any known environmental concerns associated with macrozamin?

A11: Given its toxicity to animals, uncontrolled release of macrozamin into the environment could potentially harm wildlife, particularly herbivores that may consume cycad plant material. [, ]

Q12: What are potential areas for future research on macrozamin?

A12: Further investigation into the biosynthesis of macrozamin within cycads could be valuable. [] Additionally, exploring the structure-activity relationships of macrozamin and its analogues could help in understanding its toxicity and potential for developing less toxic derivatives for specific applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R)-7-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,13,14-triol](/img/structure/B1237366.png)

![(1S,2R)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1237367.png)

![(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1237368.png)

![(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate](/img/structure/B1237375.png)

![[10-(iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1237377.png)